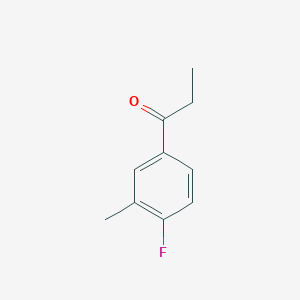

4'-Fluoro-3'-methylpropiophenone

Description

Contextual Significance within Fluorinated Aryl Ketone Chemistry

Fluorinated aryl ketones represent a privileged class of compounds in organic chemistry, primarily due to the profound impact of fluorine substitution on molecular properties. The incorporation of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This has made fluorinated compounds ubiquitous in pharmaceuticals and agrochemicals.

Aryl ketones, in general, are versatile intermediates, and the presence of fluorine enhances their utility. For instance, related fluorinated acetophenones are used in the synthesis of chalcones, which are precursors to flavonoids and other biologically active heterocyclic compounds with potential anti-inflammatory, analgesic, and antioxidant properties. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the ketone moiety and the aromatic ring, opening up unique synthetic pathways. The development of new and efficient methods for preparing fluoro-organic compounds, including fluorinated ketones, remains an active area of research, addressing the challenges associated with their synthesis.

Strategic Importance as a Synthetic Target and Intermediate

The primary strategic importance of 4'-Fluoro-3'-methylpropiophenone lies in its role as a key precursor in the synthesis of more complex molecules, most notably substituted cathinones. Forensic and toxicological reports have identified this compound as a starting material for the production of novel psychoactive substances (NPS).

Specifically, this compound is a direct precursor to 4-fluoro-3-methyl-α-pyrrolidinovalerophenone (4-fluoro-3-methyl-α-PVP), a synthetic cathinone (B1664624). cfsre.orgcaymanchem.comglpbio.comnih.govresearchgate.net The synthesis typically involves the α-bromination of this compound, followed by reaction with pyrrolidine (B122466) to yield the final cathinone product. The emergence of such designer drugs on the illicit market underscores the compound's accessibility and utility in clandestine laboratories, making it a compound of interest for law enforcement and forensic chemists.

The synthesis of this compound itself is most logically achieved through a Friedel-Crafts acylation of 2-fluorotoluene (B1218778) with either propionyl chloride or propionic anhydride (B1165640), using a Lewis acid catalyst like aluminum chloride. organic-chemistry.org However, the directing effects of the ortho-fluoro and meta-methyl substituents on the aromatic ring present a regiochemical challenge, potentially leading to a mixture of isomers.

Overview of Current Research Trajectories and Gaps

Current research involving this compound is largely driven by its connection to forensic science and the study of NPS. The primary trajectory is the identification and characterization of its derivatives, such as 4-fluoro-3-methyl-α-PVP, in biological samples and seized materials. nih.govresearchgate.net These studies are crucial for understanding the metabolism, pharmacology, and toxicology of new synthetic drugs.

Despite its importance as a precursor, there are significant gaps in the publicly available scientific literature regarding this compound itself. Detailed, peer-reviewed synthetic procedures for this specific compound are scarce. The regioselectivity of the Friedel-Crafts acylation of 2-fluorotoluene is not well-documented, presenting a challenge for chemists seeking to produce this material efficiently and with high purity.

Furthermore, there is a lack of research into the potential biological activities of this compound beyond its role as a synthetic intermediate. While its derivatives are studied for their psychoactive properties, the intrinsic pharmacological profile of the parent ketone remains largely unexplored. The synthesis of other derivatives, such as chalcones or other heterocyclic systems, from this compound is a potential area for future investigation, which could lead to the discovery of new compounds with therapeutic potential. The development of more efficient and selective synthetic routes to this and other polysubstituted fluorinated ketones also represents a significant opportunity for research in synthetic organic chemistry. sioc-journal.cn

Chemical Data for this compound and Related Compounds

| Property | This compound | 4'-Fluoro-3'-methylacetophenone chemimpex.com | 4-Fluoro-3-methylphenol sigmaaldrich.com |

| CAS Number | 1017345-17-3 chemicalbook.com | 369-32-4 | 452-70-0 |

| Molecular Formula | C₁₀H₁₁FO | C₉H₉FO | C₇H₇FO |

| Molecular Weight | 166.19 g/mol chemicalbook.com | 152.17 g/mol | 126.13 g/mol |

| Physical State | Not specified | Liquid | Solid |

| Boiling Point | Not specified | 215 °C | 76 °C / 5 mmHg |

| Melting Point | Not specified | Not applicable | 32 °C |

| Density | Not specified | 1.12 g/mL | 1.134 g/mL at 25 °C |

| Refractive Index | Not specified | n20/D 1.51 | n20/D 1.515 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-3-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIGNDMRVDTFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies of 4 Fluoro 3 Methylpropiophenone and Analogous Fluorinated Propiophenones

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct method for the introduction of an acyl group onto an aromatic ring. organic-chemistry.orgnih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.com For the synthesis of 4'-fluoro-3'-methylpropiophenone, the logical precursors are 2-fluorotoluene (B1218778) and a propionylating agent like propionyl chloride or propionic anhydride.

Catalytic Systems for Friedel-Crafts Reactions

The choice of catalyst is crucial for the success of Friedel-Crafts acylation, influencing reaction rates, yields, and selectivity. Both homogeneous and heterogeneous catalytic systems have been developed and refined over the years.

Traditionally, stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) are used to catalyze Friedel-Crafts acylations. organic-chemistry.orgsigmaaldrich.com The Lewis acid activates the acylating agent by forming a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. sigmaaldrich.commasterorganicchemistry.com In the case of synthesizing this compound, AlCl₃ would be used to promote the reaction between 2-fluorotoluene and propionyl chloride. youtube.com

However, the use of stoichiometric AlCl₃ presents several drawbacks, including the generation of large amounts of hazardous waste and difficulties in catalyst recovery and reuse. researchgate.net This has spurred research into more environmentally friendly and efficient catalytic systems. researchgate.netresearchgate.net

| Catalyst System | Description | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | A strong Lewis acid traditionally used in stoichiometric amounts. | High reactivity and effectiveness for a wide range of substrates. | Requires stoichiometric amounts, generates significant waste, and can be difficult to handle due to its moisture sensitivity. sigmaaldrich.com |

To overcome the limitations of traditional Lewis acids, significant research has focused on the development of solid acid catalysts. researchgate.net These materials offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and reduced environmental impact. researchgate.netchemijournal.com

Solid superacids, which possess an acid strength greater than 100% sulfuric acid, are particularly effective for catalyzing Friedel-Crafts reactions. researchgate.nettaylorandfrancis.com Examples of solid superacids include:

Sulfated Zirconia: A highly acidic material that has shown catalytic potential in acylation reactions. researchgate.net

Nafion-H: A perfluorinated resinsulfonic acid that can act as a solid superacid catalyst. taylorandfrancis.comacs.org

Zeolites: Microporous aluminosilicate (B74896) minerals with well-defined pore structures that can provide shape selectivity. researchgate.net

Heteropoly acids: Polyoxometalates that exhibit strong Brønsted acidity. researchgate.net

These solid acids can effectively promote the acylation of aromatic compounds, including fluorinated substrates, often under milder conditions than their homogeneous counterparts. chemijournal.comtaylorandfrancis.com

| Catalyst System | Description | Advantages | Disadvantages |

| Solid Superacids | Heterogeneous catalysts with very high acidity, such as sulfated zirconia and Nafion-H. researchgate.nettaylorandfrancis.com | Reusable, easy to separate from the reaction mixture, and environmentally benign. researchgate.net | May have lower activity than traditional Lewis acids and can be susceptible to deactivation. |

Substrate Scope and Regioselectivity in Acylation Reactions

The success and outcome of Friedel-Crafts acylation are highly dependent on the nature of the aromatic substrate. The reaction works best with electron-rich aromatic rings. Highly deactivated or electron-poor aromatic compounds may not react effectively. sigmaaldrich.com

In the synthesis of this compound from 2-fluorotoluene, the directing effects of the fluorine and methyl substituents on the aromatic ring determine the position of acylation. Both the fluorine atom (a weakly ortho-, para-directing deactivator) and the methyl group (an ortho-, para-directing activator) influence the regioselectivity. The incoming acyl group will preferentially add to the position most activated by these substituents. The stability of the resulting carbocation intermediate is a key factor in determining the final product distribution. stackexchange.comechemi.com In many cases, acylation occurs at the position para to the activating group to minimize steric hindrance.

Alternative Carbon-Carbon Bond Forming Reactions

While Friedel-Crafts acylation is a powerful tool, alternative methods for forming the crucial carbon-carbon bond in propiophenone (B1677668) synthesis exist.

Grignard Reagent Based Syntheses

Grignard reagents, with the general formula RMgX, are potent nucleophiles widely used for forming new carbon-carbon bonds. sigmaaldrich.com An alternative synthesis of this compound can be envisioned through the reaction of a suitable Grignard reagent with a nitrile.

Specifically, the reaction of ethylmagnesium bromide (CH₃CH₂MgBr) with 4-fluoro-3-methylbenzonitrile (B66165) would yield an imine intermediate, which upon acidic hydrolysis, would produce the desired this compound. doubtnut.com This method offers a valuable alternative to Friedel-Crafts acylation, particularly when the aromatic substrate is not suitable for direct acylation.

The preparation of the required 4-fluoro-3-methylbenzonitrile can be achieved from 4-bromo-3-methylbenzonitrile (B1271910) through a nucleophilic aromatic substitution reaction using a fluoride (B91410) source. chemicalbook.com

The formation of Grignard reagents themselves involves the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent. sigmaaldrich.com While the direct formation of Grignard reagents from organofluorine compounds can be challenging due to the strength of the C-F bond, indirect methods have been developed. mdpi.com

| Reagents | Intermediate | Product |

| Ethylmagnesium bromide and 4-fluoro-3-methylbenzonitrile | Imine | This compound |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Stille and Suzuki-Miyaura reactions, in particular, are widely used for their functional group tolerance and versatility. thermofisher.comorganic-chemistry.org

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org For the synthesis of a fluorinated propiophenone, this could involve reacting an appropriate acylstannane with a substituted aryl halide. The reaction generally proceeds under mild conditions and is tolerant of a wide array of functional groups, including ketones. thermofisher.com The mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to yield the final ketone product and regenerate the catalyst. libretexts.org

The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.gov This method is often preferred due to the lower toxicity of boron reagents compared to tin compounds. organic-chemistry.org The synthesis of polyfluorinated biphenyls using Suzuki-Miyaura coupling highlights its utility for electron-poor substrates, a category relevant to fluorinated aromatics. nih.gov Similar to the Stille reaction, the catalytic cycle involves oxidative addition, transmetalation (typically requiring a base), and reductive elimination. nih.gov The development of specialized ligands and reaction conditions has expanded the scope of Suzuki coupling to include even challenging substrates like aryl fluorides. mdpi.com

| Feature | Stille Reaction | Suzuki-Miyaura Reaction |

|---|---|---|

| Organometallic Reagent | Organostannane (e.g., R-SnBu3) | Organoboron (e.g., R-B(OH)2) |

| Key Advantages | Reagents are stable to air and moisture; no base required. thermofisher.comlibretexts.org | Low toxicity of boron reagents; reagents are often commercially available or easily prepared. organic-chemistry.org |

| Key Disadvantages | High toxicity of tin compounds and byproducts. thermofisher.comorganic-chemistry.org | Requires a base for activation; boronic acids can undergo side reactions (e.g., protodeboronation). |

| Typical Catalyst | Pd(PPh3)4, Pd(dba)2libretexts.org | Pd(PPh3)4, [allylPdCl]2 with phosphine (B1218219) ligands. nih.gov |

Reformatsky Reactions and Related Organometallic Additions

Organometallic additions to nitriles provide a direct route to ketones following a hydrolysis step. This approach is particularly useful for constructing propiophenones.

A prominent example is the Grignard reaction . The addition of an ethylmagnesium halide (e.g., ethylmagnesium bromide) to a substituted benzonitrile, such as 4-fluoro-3-methylbenzonitrile, forms an imine intermediate. masterorganicchemistry.com This intermediate is not isolated but is subsequently hydrolyzed with aqueous acid to yield the desired ketone, this compound. masterorganicchemistry.com The reaction's efficiency can be influenced by the solvent and the presence of additives like copper(I) salts, which can catalyze the addition. masterorganicchemistry.comacs.org

The Reformatsky reaction , traditionally known for producing β-hydroxy esters from α-halo esters and carbonyl compounds, has variations applicable to ketone synthesis. byjus.comwikipedia.org The Blaise reaction is a related transformation where an organozinc reagent, formed from an α-halo ester and zinc, adds to a nitrile to produce a β-enamino ester, which can then be hydrolyzed to a ketone. wikipedia.org Reformatsky reagents are generally less reactive than Grignard reagents, which can be an advantage in preventing unwanted side reactions, such as addition to an ester group if present elsewhere in the molecule. wikipedia.org

Targeted Introduction of Fluoro and Methyl Moieties

The specific placement of the fluorine and methyl substituents on the aromatic ring is crucial and can be achieved either by starting with a pre-substituted precursor or by introducing these groups at specific stages of the synthesis.

Introducing a fluorine atom onto an aromatic ring can be accomplished through several methods, broadly categorized as nucleophilic or electrophilic fluorination. alfa-chemistry.comsigmaaldrich.com

Nucleophilic Aromatic Substitution (SNAr) is effective for aryl systems bearing electron-withdrawing groups. For instance, a precursor like 4-chloro-3-methylpropiophenone could be converted to the fluoro analogue using a fluoride salt like potassium fluoride (KF) at high temperatures, a process often referred to as the Halex reaction. nih.gov Another classic method is the Balz-Schiemann reaction , which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, formed from the corresponding aniline (B41778) (e.g., 4-amino-3-methylpropiophenone). nih.gov

Electrophilic fluorination involves treating a nucleophilic carbon center with an electrophilic fluorine source ("F+"). wikipedia.org Reagents with a nitrogen-fluorine bond, such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI), are widely used due to their stability and safety compared to elemental fluorine. alfa-chemistry.comwikipedia.org An existing 3'-methylpropiophenone (B1582660) could be directly fluorinated using such a reagent. The position of fluorination is directed by the existing substituents on the ring.

| Method | Reagent Type | Typical Reagents | Substrate Requirement |

|---|---|---|---|

| Nucleophilic (Halex) | Nucleophilic (F-) | KF, CsF alfa-chemistry.com | Electron-deficient aryl halide (e.g., Ar-Cl). nih.gov |

| Nucleophilic (Balz-Schiemann) | Nucleophilic (BF4-) | Ar-N2+BF4- | Aryl amine precursor. nih.gov |

| Electrophilic | Electrophilic (N-F) | Selectfluor®, NFSI alfa-chemistry.comwikipedia.org | Electron-rich (nucleophilic) aromatic ring. |

The introduction of a methyl group onto an aromatic ring is commonly achieved via the Friedel-Crafts alkylation reaction, using a methyl halide and a Lewis acid catalyst. However, this reaction is prone to issues like polyalkylation and carbocation rearrangements. libretexts.org

A more controlled approach involves performing a Friedel-Crafts acylation on a pre-substituted aromatic compound. To achieve the specific substitution pattern of this compound, a highly effective strategy is to start with 4-fluorotoluene. In a Friedel-Crafts acylation with propanoyl chloride and a Lewis acid like aluminum chloride (AlCl₃), the position of the incoming acyl group is directed by the existing substituents. chemicalbook.com The fluorine atom is an ortho-, para-director, as is the methyl group. The combined activating and directing effects guide the electrophilic acylium ion to the position ortho to the methyl group and meta to the fluorine atom (the 3'-position), leading to the desired product with high regioselectivity. The acyl group itself is deactivating, which advantageously prevents further acylation of the product. libretexts.org

Multi-Step Synthesis Pathways from Simpler Precursors

A practical and efficient synthesis of this compound often involves a multi-step pathway starting from readily available precursors. One of the most direct routes leverages the Friedel-Crafts acylation discussed previously.

This pathway begins with 4-fluorotoluene, a common starting material. The key transformation is the introduction of the propionyl group. This is achieved through a Friedel-Crafts acylation reaction using propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically carried out in a suitable solvent, and the regiochemical outcome is controlled by the directing effects of the fluoro and methyl groups already on the ring, yielding this compound as the major product. chemicalbook.comgoogle.com

| Step | Starting Material | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 4-Fluorotoluene | Propanoyl chloride (CH3CH2COCl), Aluminum chloride (AlCl3) | This compound | Friedel-Crafts Acylation |

Chemical Reactivity and Reaction Mechanisms of 4 Fluoro 3 Methylpropiophenone

Carbonyl Group Reactivity

The reactivity of the carbonyl group in 4'-Fluoro-3'-methylpropiophenone is a focal point of its chemical behavior, rendering it a valuable intermediate in organic synthesis. This section explores the principal reactions involving the ketone moiety.

Nucleophilic Addition Reactions

The polarized nature of the carbon-oxygen double bond in the carbonyl group of this compound makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. One of the fundamental reactions of this type is the Grignard reaction, where an organomagnesium halide adds to the carbonyl group. This reaction proceeds via a nucleophilic addition mechanism, ultimately leading to the formation of a tertiary alcohol after acidic workup. For instance, the reaction with a Grignard reagent such as methylmagnesium bromide would yield 1-(4-fluoro-3-methylphenyl)-1-propanol. The initial step involves the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent protonation in an aqueous acidic medium furnishes the final alcohol product.

Another significant nucleophilic addition is the formation of cyanohydrins through the addition of hydrogen cyanide. This reaction, typically catalyzed by a base, involves the attack of the cyanide ion on the carbonyl carbon. The resulting cyanohydrin can be a precursor to alpha-hydroxy acids and other valuable chemical entities.

The table below summarizes key nucleophilic addition reactions involving this compound.

| Reaction | Reagent | Product |

| Grignard Reaction | Methylmagnesium Bromide | 1-(4-fluoro-3-methylphenyl)-1-propanol |

| Cyanohydrin Formation | Hydrogen Cyanide | 2-(4-fluoro-3-methylphenyl)-2-hydroxybutanenitrile |

Reduction Pathways of the Ketone Functionality

The ketone functionality of this compound can be readily reduced to a secondary alcohol or completely to a methylene (B1212753) group, depending on the reducing agent and reaction conditions employed.

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel in the presence of hydrogen gas, is a common method for the reduction of the carbonyl group to a secondary alcohol, yielding 1-(4-fluoro-3-methylphenyl)propan-1-ol. This heterogeneous catalysis involves the adsorption of the ketone and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbonyl double bond.

Metal hydride reagents are also extensively used for this transformation. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a mild and selective reagent for the reduction of ketones to alcohols. The reaction proceeds through the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that also efficiently reduces the ketone to the corresponding alcohol. Due to its higher reactivity, it is typically used in aprotic solvents like diethyl ether or tetrahydrofuran.

For the complete reduction of the carbonyl group to a methylene group (a deoxygenation reaction), harsher conditions are required. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like potassium hydroxide (B78521) at high temperatures) can be employed to convert this compound to 1-ethyl-4-fluoro-3-methylbenzene.

The following table outlines various reduction pathways for this compound.

| Reduction Type | Reagent(s) | Product |

| Catalytic Hydrogenation | H2, Pd/C | 1-(4-fluoro-3-methylphenyl)propan-1-ol |

| Metal Hydride Reduction | NaBH4 or LiAlH4 | 1-(4-fluoro-3-methylphenyl)propan-1-ol |

| Clemmensen Reduction | Zn(Hg), HCl | 1-ethyl-4-fluoro-3-methylbenzene |

| Wolff-Kishner Reduction | H2NNH2, KOH | 1-ethyl-4-fluoro-3-methylbenzene |

Oxidation Reactions at the Carbonyl and Adjacent Centers

While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under forcing conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) in acidic conditions, can cleave the carbon-carbon bond adjacent to the carbonyl group. For this compound, this would lead to the formation of 4-fluoro-3-methylbenzoic acid and acetic acid. This oxidative cleavage, however, is often not a synthetically useful reaction due to its harsh conditions and potential for side reactions on the aromatic ring.

The Baeyer-Villiger oxidation offers a more controlled oxidation pathway for ketones. This reaction involves the treatment of the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an ester. In the case of this compound, the migratory aptitude of the aryl group is generally greater than that of the ethyl group, leading to the formation of 4-fluoro-3-methylphenyl propanoate. The mechanism involves the nucleophilic addition of the peroxy acid to the carbonyl group, followed by a rearrangement step where the aryl group migrates to the adjacent oxygen atom.

A summary of potential oxidation reactions is provided in the table below.

| Oxidation Type | Reagent(s) | Major Product(s) |

| Oxidative Cleavage | KMnO4, H+ | 4-fluoro-3-methylbenzoic acid |

| Baeyer-Villiger Oxidation | m-CPBA | 4-fluoro-3-methylphenyl propanoate |

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the electronic and steric effects of the existing substituents: the fluoro, methyl, and propiophenone (B1677668) groups.

Electrophilic Aromatic Substitution Patterns and Directing Effects

The propiophenone group (-COCH2CH3) is a meta-directing deactivator of the aromatic ring. The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack compared to benzene (B151609). The deactivating nature is due to the partial positive charge on the carbonyl carbon, which pulls electron density away from the aromatic system. The meta-directing effect arises because the deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack.

Influence of Fluoro and Methyl Groups on Aromatic Reactivity and Regioselectivity

The methyl group (-CH3) is an activating group and is ortho, para-directing. It donates electron density to the ring primarily through an inductive effect and also through hyperconjugation, thereby stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.

The fluorine atom (-F) exhibits a dual electronic effect. It is an inductively withdrawing group due to its high electronegativity, which deactivates the ring towards electrophilic substitution. However, it is also a pi-donating group through resonance, as its lone pairs can be delocalized into the aromatic system. This resonance effect directs incoming electrophiles to the ortho and para positions. In the context of electrophilic aromatic substitution, the resonance effect of halogens generally controls the regioselectivity, making them ortho, para-directors, while the inductive effect governs the reactivity, making them deactivators.

In this compound, the interplay of these substituent effects determines the outcome of electrophilic substitution reactions. The propiophenone group strongly deactivates the ring and directs meta to its position (the 2' and 6' positions). The methyl group at the 3' position activates the ring and directs ortho (2' and 4' positions) and para (6' position) to itself. The fluorine atom at the 4' position deactivates the ring but directs ortho (3' and 5' positions) and para (2' position) to itself.

The combined influence of these groups makes predicting the major product of an electrophilic aromatic substitution reaction complex. However, a qualitative analysis suggests that the 2' and 6' positions are strongly deactivated by the propiophenone group. The 5' position is ortho to the deactivating fluorine and meta to the activating methyl group, making it a likely site for substitution. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Effect |

| Propiophenone | 1' | Inductively and Resonantly Withdrawing | Meta (2', 6') |

| Methyl | 3' | Inductively Donating | Ortho, Para (2', 4', 6') |

| Fluoro | 4' | Inductively Withdrawing, Resonantly Donating | Ortho, Para (3', 5') |

Mechanisms of Specific Transformations

Mechanistic Studies of Halogenation Reactions (e.g., α-Bromination)

The α-halogenation of ketones, such as this compound, typically proceeds via an acid-catalyzed mechanism. prepchem.comwikipedia.orgmasterorganicchemistry.com The presence of an acid catalyst is crucial for the formation of the enol tautomer, which is the nucleophilic species in this reaction. prepchem.com

The mechanism for the α-bromination can be outlined in the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr). prepchem.com This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-protons.

Enolization: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of an enol intermediate. wikipedia.org This tautomerization is often the rate-determining step of the reaction. wikipedia.org For unsymmetrical ketones, the halogenation occurs preferentially at the more substituted α-carbon due to the formation of the more stable, thermodynamic enol. masterorganicchemistry.com

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of elemental bromine (Br₂). prepchem.com This results in the formation of a new carbon-bromine bond at the α-position and a resonance-stabilized oxonium ion intermediate.

Deprotonation: A weak base removes the proton from the carbonyl oxygen, regenerating the carbonyl group and yielding the α-bromo ketone product. prepchem.com

The presence of the electron-withdrawing fluorine atom on the phenyl ring decreases the basicity of the carbonyl oxygen, which can slow down the initial protonation step compared to non-fluorinated propiophenones. researchgate.net However, once protonated, the subsequent enolization and bromination proceed readily. The use of reagents like N-bromosuccinimide (NBS) can also be employed as a source of electrophilic bromine. prepchem.com

A procedure for the α-bromination of the closely related 4'-methylpropiophenone (B145568) involves reacting the ketone with bromine in chloroform (B151607) in the presence of a small amount of aluminum chloride as a catalyst. prepchem.com

| Reactant | Reagents | Product | Reference |

| 4'-Methylpropiophenone | Br₂, AlCl₃, Chloroform | 2-Bromo-4'-methylpropiophenone | prepchem.com |

Reaction Mechanisms in Lewis Acid-Mediated Transformations

Lewis acids play a pivotal role in many reactions involving ketones by activating the carbonyl group towards nucleophilic attack. libretexts.orgdicp.ac.cn A Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), coordinates to the lone pair of electrons on the carbonyl oxygen. libretexts.orgorganic-chemistry.org This coordination withdraws electron density from the oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by nucleophiles. libretexts.orgdicp.ac.cn

A primary example of a Lewis acid-mediated transformation is the Friedel-Crafts acylation, which is a common method for the synthesis of aromatic ketones like this compound. masterorganicchemistry.comorganic-chemistry.org The mechanism proceeds as follows:

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) reacts with an acyl halide (e.g., propionyl chloride) to form a highly reactive and resonance-stabilized acylium ion. masterorganicchemistry.com

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of a substituted benzene (in this case, 2-fluorotoluene) acts as a nucleophile and attacks the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation and Regeneration of Aromaticity: A base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, this compound. The Lewis acid catalyst is regenerated in this step.

The regioselectivity of the Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic ring. In 2-fluorotoluene (B1218778), both the fluorine and methyl groups are ortho-, para-directing. The acylation is expected to occur predominantly at the position para to the fluorine and ortho to the methyl group due to steric hindrance at the other positions.

Lewis acids can also be employed to catalyze other reactions, such as aldol (B89426) condensations and Diels-Alder reactions, by activating the carbonyl substrate. organic-chemistry.org The strength of the Lewis acid is a critical factor; for instance, stronger Lewis acids like aluminum and boron can lead to complex product mixtures in some cases, while weaker ones may not be effective. brynmawr.edu

| Reaction Type | Role of Lewis Acid | Key Intermediate | Reference |

| Friedel-Crafts Acylation | Activation of acyl halide | Acylium ion | masterorganicchemistry.com |

| Carbonyl Addition | Activation of carbonyl group | Lewis acid-carbonyl complex | libretexts.orgdicp.ac.cn |

Detailed Mechanistic Insights into Catalytic Reactions

The carbonyl group of this compound is susceptible to catalytic reduction to form the corresponding secondary alcohol. Catalytic hydrogenation is a common method for this transformation.

Catalytic Hydrogenation: This reaction typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas (H₂). nih.govdigitellinc.com The mechanism involves the following key steps:

Adsorption: Both the hydrogen gas and the ketone are adsorbed onto the surface of the metal catalyst. nih.govdigitellinc.com The H-H bond is cleaved, and the hydrogen atoms bind to the catalyst surface. nih.gov

Hydrogen Transfer: A hydrogen atom is transferred from the catalyst surface to one of the carbons of the carbonyl group. nih.gov

Second Hydrogen Transfer: A second hydrogen atom is transferred to the other carbon of the carbonyl group, resulting in the formation of the alcohol product. nih.gov

Desorption: The newly formed alcohol desorbs from the catalyst surface, freeing up the active sites for further reaction.

Asymmetric Catalytic Reduction: For the synthesis of chiral alcohols, asymmetric reduction methods are employed. This often involves the use of a chiral catalyst, which can be a metal complex with a chiral ligand or a biocatalyst. These catalysts facilitate the enantioselective addition of a hydride to the prochiral ketone.

One common approach is the use of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata or CBS catalysts) in combination with a borane (B79455) source like borane-dimethyl sulfide (B99878) (BMS). The proposed mechanism involves the coordination of the borane to the nitrogen of the oxazaborolidine, followed by coordination of the ketone to the boron atom. The ketone is oriented in a specific way due to steric interactions with the chiral framework of the catalyst, leading to the preferential delivery of a hydride from the borane complex to one face of the carbonyl group, resulting in a high enantiomeric excess of one of the alcohol enantiomers.

Biocatalysts, such as alcohol dehydrogenases (ADHs) from microorganisms like Lactobacillus brevis, can also be used for the asymmetric reduction of substituted acetophenones and related ketones. chem-station.com These enzymes often exhibit high enantioselectivity, producing optically active alcohols. chem-station.com

| Catalyst System | Reaction Type | Key Feature | Potential Product | Reference |

| Pd/C, H₂ | Catalytic Hydrogenation | Heterogeneous catalysis | 1-(4-Fluoro-3-methylphenyl)propan-1-ol | nih.govdigitellinc.com |

| Chiral Oxazaborolidine, Borane | Asymmetric Reduction | Enantioselective hydride delivery | (R)- or (S)-1-(4-Fluoro-3-methylphenyl)propan-1-ol | youtube.com |

| Alcohol Dehydrogenase (ADH) | Biocatalytic Asymmetric Reduction | High enantioselectivity | (S)- or (R)-1-(4-Fluoro-3-methylphenyl)propan-1-ol | chem-station.com |

Photochemical Reaction Mechanisms

Upon absorption of ultraviolet light, ketones like this compound can undergo several photochemical reactions, with the Norrish Type I and Norrish Type II reactions being the most prominent. wikipedia.orgrsc.org

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbonyl carbon bond from an excited state (singlet or triplet) of the ketone. wikipedia.orgresearchgate.net This α-scission results in the formation of two radical intermediates: an acyl radical and an alkyl radical. wikipedia.org

For this compound, the primary cleavage would yield a 4-fluoro-3-methylbenzoyl radical and an ethyl radical. These radicals can then undergo several secondary reactions:

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide (CO) to form a 4-fluoro-3-methylphenyl radical.

Recombination: The radical fragments can recombine to reform the starting ketone or combine in different ways to form new products.

Disproportionation: The radicals can undergo hydrogen atom transfer to form an aldehyde and an alkene.

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules.

The efficiency of the Norrish Type I cleavage is influenced by the stability of the radicals formed. nih.gov

Norrish Type II Reaction: This reaction is an intramolecular process that occurs if the ketone possesses an accessible γ-hydrogen atom. wikipedia.org The excited carbonyl group abstracts a γ-hydrogen atom, leading to the formation of a 1,4-biradical intermediate. wikipedia.org Since this compound has γ-hydrogens on the ethyl group, it is a potential candidate for this reaction.

The 1,4-biradical can then undergo two main pathways:

Fragmentation (β-cleavage): The biradical can cleave to form an enol and an alkene. In this case, it would yield 4'-fluoro-3'-methylacetophenone and ethene. The enol would then tautomerize to the more stable ketone.

Cyclization (Yang-Norrish reaction): The biradical can cyclize to form a cyclobutanol (B46151) derivative. chem-station.com

The photochemical degradation of fluorinated organic compounds is an area of active research, as these reactions can be involved in the environmental fate of such substances. researchgate.net The presence of the fluorine atom can influence the photophysical and photochemical properties of the molecule, potentially affecting the quantum yields and product distributions of the Norrish reactions.

| Reaction Type | Key Intermediate | Potential Products | Reference |

| Norrish Type I | Acyl and alkyl radicals | 4-Fluoro-3-methylbenzaldehyde, ethane, etc. | wikipedia.orgresearchgate.net |

| Norrish Type II | 1,4-Biradical | 4'-Fluoro-3'-methylacetophenone, ethene, cyclobutanol derivative | wikipedia.orgchem-station.com |

Derivatization Chemistry of 4 Fluoro 3 Methylpropiophenone

Functionalization at the Alpha-Carbon (to the Carbonyl Group)

The methylene (B1212753) group (—CH₂—) adjacent to the carbonyl function, known as the alpha-carbon, is a primary site for chemical reactivity. Its protons are acidic due to the electron-withdrawing nature of the adjacent carbonyl group, facilitating the formation of an enol or enolate intermediate. This intermediate is central to a variety of substitution reactions.

The introduction of a halogen atom (Cl, Br, I) at the alpha-position of 4'-Fluoro-3'-methylpropiophenone is a fundamental transformation that installs a versatile functional group. The reaction conditions can be controlled to favor specific outcomes. libretexts.org

Under acidic catalysis, the reaction proceeds through an enol intermediate. This method is generally effective for achieving monohalogenation, as the introduction of an electron-withdrawing halogen deactivates the molecule towards further enolization. libretexts.orgchadsprep.com In contrast, base-promoted halogenation occurs via an enolate intermediate. The resulting α-halo ketone is more acidic than the starting material, meaning that in the presence of excess base and halogen, polyhalogenation can occur. libretexts.org

| Reaction | Reagents | Typical Product | Key Feature |

| Acid-Catalyzed Bromination | Br₂, Acetic Acid | 2-Bromo-1-(4-fluoro-3-methylphenyl)propan-1-one | Monohalogenation is favored. chadsprep.com |

| Base-Promoted Chlorination | Cl₂, NaOH (aq) | 2,2-Dichloro-1-(4-fluoro-3-methylphenyl)propan-1-one | Polyhalogenation is possible with excess reagents. libretexts.org |

The resulting α-halo ketones are powerful electrophiles. The halogen atom acts as a good leaving group, making them highly susceptible to SN2 nucleophilic displacement reactions. beilstein-journals.org This allows for the introduction of a wide array of functional groups, including azides, cyanides, and various oxygen, sulfur, and nitrogen nucleophiles, thereby opening pathways to a multitude of more complex derivatives.

The direct introduction of a nitrogen-containing group at the alpha-carbon is a crucial step in the synthesis of many biologically active compounds, including α-amino acid derivatives. nih.gov Direct α-amination of ketones like this compound can be achieved through various modern synthetic methods. One strategy involves the reaction of the corresponding enolate with an electrophilic aminating agent. nih.gov

Alternatively, a transfer amination strategy can install a free primary amino group (NH₂) directly onto the alpha-position of native ketones under mild conditions. nih.gov This approach avoids the need for pre-functionalization, such as halogenation, and yields primary α-amino carbonyls that can be used in subsequent reactions like peptide couplings. nih.gov Modern biocatalytic methods, such as the use of reductive aminase (RedAm) enzymes, have also been applied to similar α-fluoro ketones to produce chiral β-fluoroamines with high conversion and enantiomeric excess. whiterose.ac.uk

| Reaction Type | Reagents/Catalyst | Product Class | Significance |

| Direct Electrophilic Amination | Base (e.g., LDA), Electrophilic Amine Source (e.g., Di-tert-butyl azodicarboxylate) | Protected α-Amino Ketone | Direct installation of a nitrogen functional group. |

| Reductive Amination (Biocatalytic) | Reductive Aminase (RedAm), Amine Donor (e.g., NH₃, MeNH₂) | Chiral α-Amino Ketone Derivative | Provides access to optically active amines. whiterose.ac.uk |

Transformations Involving the Aromatic Substituents

Further functionalization of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the combined directing effects of the three existing substituents: the 4'-fluoro group, the 3'-methyl group, and the 1'-propionyl group.

Fluoro Group (at C4'): Deactivating, but ortho, para-directing. researchgate.net

Methyl Group (at C3'): Activating and ortho, para-directing.

Propionyl Group (at C1'): Deactivating and meta-directing.

The interplay of these effects determines the position of incoming electrophiles. The most likely positions for substitution are C2' and C6'. The C2' position is ortho to both the activating methyl group and the deactivating propionyl group, and meta to the fluoro group. The C6' position is ortho to the fluoro group and meta to both the methyl and propionyl groups. The activating effect of the methyl group, combined with the ortho-directing nature of the fluorine, would likely favor substitution at the C2' or C6' position. For example, a nitration reaction would be expected to yield a mixture of 2'-nitro and 6'-nitro derivatives.

While the C-F bond is generally strong, nucleophilic aromatic substitution (SNAr) to replace the fluorine is also a possibility, though it typically requires the presence of strong electron-withdrawing groups on the ring and harsh reaction conditions. researchgate.netnih.gov

Regioselective Synthesis of Advanced Derivatives

The term "regioselective" refers to a reaction that favors the formation of one constitutional isomer over others. The functional groups on this compound allow for several regioselective transformations to build advanced derivatives.

A prime example is the Claisen-Schmidt condensation, which involves the reaction of the ketone with an aromatic aldehyde in the presence of a base. iajps.com This reaction is highly regioselective, occurring at the alpha-carbon to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). This transformation has been demonstrated for the closely related 4-fluoro-3-methyl-acetophenone. iajps.com Applying this to this compound would yield a 2-methyl-chalcone derivative.

| Starting Materials | Reaction Type | Product | Regioselectivity |

| This compound, Aromatic Aldehyde | Claisen-Schmidt Condensation | 1-(4-Fluoro-3-methylphenyl)-2-methyl-3-aryl-prop-2-en-1-one (Chalcone) | Reaction occurs exclusively at the alpha-carbon. iajps.com |

These chalcone derivatives are themselves valuable intermediates for the regioselective synthesis of various heterocyclic systems. iajps.com Furthermore, the boron-directed cycloaddition of related fluorinated building blocks has been shown to be a powerful method for accessing fluoroalkyl-substituted aromatic and heteroaromatic compounds with complete regiocontrol. nih.gov

Formation of Complex Molecular Architectures utilizing this compound Scaffolds

The this compound scaffold is a valuable starting point for the construction of complex molecular architectures, particularly heterocyclic ring systems. As mentioned, chalcones derived from this ketone are key precursors in the synthesis of numerous biologically important heterocycles. iajps.com

By reacting the chalcone intermediate with different reagents, a variety of five- and six-membered heterocyclic rings can be formed through cyclization reactions. These reactions often proceed with high regioselectivity, leading to complex and well-defined molecular structures.

| Chalcone Derivative | Reagent | Resulting Heterocyclic Architecture |

| 1-(4-Fluoro-3-methylphenyl)-2-methyl-3-aryl-prop-2-en-1-one | Hydrazine (B178648) (N₂H₄) | Pyrazoline derivative |

| 1-(4-Fluoro-3-methylphenyl)-2-methyl-3-aryl-prop-2-en-1-one | Thiourea (CH₄N₂S) | Pyrimidine-2-thione derivative |

| 1-(4-Fluoro-3-methylphenyl)-2-methyl-3-aryl-prop-2-en-1-one | Guanidine | Aminopyrimidine derivative |

This strategy highlights how a relatively simple starting material can be elaborated into diverse and complex chemical entities. The fluorine and methyl substituents are carried through the synthesis, imparting specific electronic and steric properties to the final molecular architecture, which can be crucial for tuning its biological activity or material properties.

Applications of 4 Fluoro 3 Methylpropiophenone As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The strategic placement of the fluoro and methyl groups on the aromatic ring, combined with the reactive ketone, makes 4'-Fluoro-3'-methylpropiophenone a key starting material for complex organic molecules, particularly in the field of medicinal chemistry. Research has demonstrated its use in the synthesis of novel antimalarial drugs. nih.gov

Specifically, it serves as a crucial intermediate in the creation of 4'-fluoro analogues of amodiaquine, a historically significant antimalarial agent. nih.gov By modifying the core structure, scientists have developed compounds like 4'-Fluoro-N-tert-butylamodiaquine, which have shown potent activity against both chloroquine-sensitive and resistant strains of malaria parasites. nih.gov The synthesis of these complex analogues highlights the compound's utility in generating new therapeutic candidates. nih.gov

Furthermore, related ketone structures are widely used as precursors for chalcones, a class of flavonoids with diverse biological activities. iajps.comipindexing.com The Claisen-Schmidt condensation of a ketone like 4'-fluoro-3'-methylacetophenone with various aldehydes produces these complex structures, suggesting that this compound is a suitable candidate for synthesizing a corresponding series of more complex chalcone (B49325) derivatives. iajps.com

Precursor in Specialized Chemical Syntheses

Beyond its role in building specific complex molecules, this compound is a valuable precursor in specialized synthetic pathways for entire classes of compounds. Its structure is foundational for producing certain substituted cathinones, which are of interest in forensic and analytical chemistry. caymanchem.com For example, the compound is a direct precursor to 4-fluoro-3-methyl-α-Pyrrolidinovalerophenone, an analytical reference standard used in forensic applications. caymanchem.com

The utility of its structural backbone as a precursor is further underscored by research on the non-fluorinated analogue, 4'-methylpropiophenone (B145568). This related compound is a well-known starting material for the synthesis of other substituted cathinones. chemicalbook.com The established synthetic routes for these compounds, which often involve bromination of the propiophenone (B1677668) followed by reaction with an amine, are directly applicable to this compound for the creation of novel fluorinated derivatives. chemicalbook.comscribd.com

Intermediacy in Electrocarboxylation Reactions for Carboxylic Acid Synthesis

Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical reactions. The electrochemical activation of aromatic ketones is a significant reaction in organic electrochemistry, providing a convenient route to generate carboxylic acids through the coupling of the ketone with carbon dioxide (CO2). chemicalbook.com

Research on the closely related compound 4'-methylpropiophenone has shown its successful use in electrocarboxylation reactions. chemicalbook.com This process typically utilizes an undivided cell with a sacrificial anode, representing a convenient and cost-effective method for synthesizing α-aryl carboxylic acids. chemicalbook.com Given the structural similarity, this compound is expected to serve as an effective intermediate in similar electrocarboxylation reactions. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the ketone and the stability of the intermediates, potentially offering advantages in controlling the reaction.

Emerging Applications in Materials Science

While direct applications of this compound in materials science are still an emerging area, the properties of related compounds suggest significant potential. The incorporation of fluorine into organic molecules is a well-established strategy in materials science to enhance properties such as thermal stability, chemical resistance, and lipophilicity. mdpi.com

The related compound 4'-Fluoro-3'-methylacetophenone is being explored for its potential in creating advanced materials, including specialized polymers and coatings that require specific chemical properties. chemimpex.com The fluorinated aromatic ring and reactive ketone group present in this compound make it a promising monomer or building block for new polymers. Its integration into a polymer backbone could impart desirable characteristics, opening avenues for its use in developing new high-performance materials.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Fluoro 3 Methylpropiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 4'-Fluoro-3'-methylpropiophenone, the spectrum would display characteristic signals for the aromatic and aliphatic protons. The ethyl ketone side chain would produce a quartet for the methylene (B1212753) (-CH2-) group coupled to the methyl (-CH3) group, and a triplet for the terminal methyl group. The aromatic region would show signals corresponding to the three protons on the substituted benzene (B151609) ring, with their splitting patterns and chemical shifts influenced by the fluorine and methyl substituents. The methyl group attached to the ring would appear as a singlet.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ethyl -CH₃ | ~1.2 | Triplet (t) | ~7.4 |

| Aromatic -CH₃ | ~2.3 | Singlet (s) | N/A |

| Ethyl -CH₂- | ~3.0 | Quartet (q) | ~7.4 |

| Aromatic H-5' | ~7.1 | Triplet (t) | ~8.5 |

| Aromatic H-2' | ~7.7 | Doublet (d) | ~2.0 |

| Aromatic H-6' | ~7.8 | Doublet of Doublets (dd) | ~8.5, ~2.0 |

Note: Predicted values are based on analogous compounds like 4'-Fluoropropiophenone and 4'-Methylpropiophenone (B145568) and general NMR principles. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. The spectrum for this compound would show distinct signals for each of the ten carbon atoms. The carbonyl carbon (C=O) is typically found far downfield. The aromatic carbons' chemical shifts would be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group, and the carbon directly bonded to fluorine would show a large coupling constant (¹JCF).

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| Ethyl -CH₃ | ~8.5 | No |

| Aromatic -CH₃ | ~14.5 | Yes (likely ⁴JCF) |

| Ethyl -CH₂- | ~31.5 | No |

| C-5' | ~115.0 | Yes (likely ²JCF) |

| C-2' | ~125.0 | Yes (likely ³JCF) |

| C-6' | ~129.0 | Yes (likely ³JCF) |

| C-1' | ~133.0 | Yes (likely ²JCF) |

| C-3' | ~138.0 | Yes (likely ³JCF) |

| C-4' | ~162.0 | Yes (likely ¹JCF) |

| Carbonyl C=O | ~200.0 | No |

Note: Predicted values are based on analogous compounds and established substituent effects. The carbon attached to fluorine (C-4') will appear as a doublet with a large coupling constant.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for characterization. nih.gov With 100% natural abundance and high sensitivity, the ¹⁹F nucleus provides a distinct signal whose chemical shift is highly sensitive to its electronic environment. nih.gov For this compound, the spectrum would show a single resonance for the fluorine atom. The exact chemical shift would be characteristic of a fluorine atom attached to an aromatic ring bearing methyl and propionyl groups. This signal would be coupled to the adjacent aromatic protons (H-3' and H-5'), resulting in a complex multiplet, likely a triplet of doublets or a similar pattern, depending on the magnitude of the respective coupling constants.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. iajps.com Key correlations would be observed between the ethyl group's -CH2- and -CH3- protons, and between adjacent aromatic protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. iajps.com It would definitively link each proton signal (except the acidic ones) to its corresponding carbon signal, for instance, confirming the assignments of the aromatic CH groups.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that first separates volatile compounds in a mixture using gas chromatography and then detects them with a mass spectrometer. nih.gov For a pure sample of this compound, GC would show a single peak, and the mass spectrometer would provide its mass spectrum.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (166.19 g/mol ). The fragmentation pattern is highly predictable for this class of compounds. Key fragmentation pathways would include:

Alpha-cleavage: Loss of the ethyl radical (•CH₂CH₃) to give a prominent acylium ion. This is often the base peak in the spectrum of alkyl aryl ketones.

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Cleavage of the aromatic ring: Fragmentation of the substituted benzene ring can also occur.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z (mass-to-charge ratio) | Predicted Fragment Identity |

| 166 | [M]⁺ Molecular ion |

| 137 | [M - C₂H₅]⁺ Acylium ion |

| 109 | [FC₆H₃CH₃]⁺ |

Note: The predicted fragmentation is based on typical fragmentation patterns of aromatic ketones.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are indispensable for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. researchgate.netacs.org The resulting spectrum displays absorption bands at specific wavenumbers, which correspond to particular functional groups. For this compound, the IR spectrum is dominated by a strong absorption from the carbonyl (C=O) group. pressbooks.pub Since the carbonyl is conjugated to the aromatic ring, its stretching vibration is expected to appear in the range of 1685-1690 cm⁻¹. pressbooks.publibretexts.org Other key absorptions include C-H stretching from the aromatic ring and the aliphatic ethyl and methyl groups, and the characteristic C-F stretching vibration. researchgate.net

Below is a table of expected characteristic IR absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium-Weak |

| 2990-2850 | C-H Stretch | -CH₃, -CH₂CH₃ | Medium-Strong |

| 1690-1685 | C=O Stretch | Aromatic Ketone (Conjugated) | Strong |

| 1610-1500 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1250-1100 | C-F Stretch | Aryl Fluoride (B91410) | Strong |

| 900-675 | C-H Bend (out-of-plane) | Substituted Benzene | Strong |

This table is generated based on typical values for aromatic ketones and fluorinated compounds. pressbooks.publibretexts.orglibretexts.org

Raman spectroscopy is a complementary technique to IR spectroscopy. libretexts.org It involves the inelastic scattering of monochromatic light, usually from a laser. fosterfreeman.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and skeletal vibrations of molecules. libretexts.orgrruff.info

For this compound, Raman spectroscopy would provide strong signals for the aromatic ring vibrations and the C-C skeletal framework. The C=O stretch will also be visible, though typically weaker than in the IR spectrum. The C-F stretching vibration also gives a characteristic Raman signal. strath.ac.uk Comparing the Raman and IR spectra can provide a more complete picture of the molecule's vibrational properties. rruff.info

A complete and precise assignment of all vibrational modes can be achieved by combining experimental IR and Raman data with quantum chemical calculations, most commonly using Density Functional Theory (DFT). researchgate.netjmaterenvironsci.comcore.ac.uk In this approach, the molecular geometry is optimized, and the harmonic vibrational frequencies are calculated. researchgate.net

The calculated frequencies are often systematically higher than the experimental ones due to the approximations in the theoretical model and the neglect of anharmonicity. Therefore, the calculated wavenumbers are typically scaled using a scaling factor to improve the agreement with the experimental data. pensoft.netresearchgate.net The Potential Energy Distribution (PED) is then calculated to determine the contribution of each coordinate to a specific normal mode, allowing for an unambiguous assignment of the observed spectral bands. jmaterenvironsci.comresearchgate.net

A detailed vibrational assignment for a related molecule, 4-fluoro-4'-hydroxybenzophenone, has been performed using DFT calculations, providing a template for how the spectra of this compound would be analyzed. scispace.com

Table of Tentative Vibrational Mode Assignments for this compound (Based on DFT analysis of related compounds)

| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |

| ~3080 | Aromatic C-H Stretching |

| ~2985 | Asymmetric CH₃ Stretching |

| ~2940 | Asymmetric CH₂ Stretching |

| ~1685 | C=O Stretching |

| ~1605 | Aromatic Ring C=C Stretching |

| ~1450 | CH₂ Scissoring |

| ~1380 | Symmetric CH₃ Bending |

| ~1230 | C-F Stretching |

| ~1160 | Aromatic C-H in-plane Bending |

| ~840 | Aromatic Ring Breathing |

| ~780 | C-H out-of-plane Bending |

Assignments are based on published data for structurally similar aromatic ketones and fluorinated compounds. researchgate.netscispace.comresearchgate.net

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of pharmaceutical compounds and other chemical substances. auroraprosci.comtorontech.com A reversed-phase HPLC (RP-HPLC) method is typically the method of choice for a compound like this compound. pensoft.netmdpi.com

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. pensoft.netnih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the main compound from any impurities, which may have significantly different polarities. srce.hr

Detection is most commonly performed using a UV-Vis detector, as the aromatic ring and carbonyl group in this compound will absorb UV light strongly. sielc.comresearchgate.net The purity of the sample is determined by integrating the area of all peaks in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks. torontech.comnih.gov For method validation, parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) are established according to standard guidelines. pensoft.netnih.gov

Typical RP-HPLC Method Parameters

| Parameter | Value/Type |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water (with 0.1% formic acid or buffer) B: Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

This table represents a typical starting point for method development. pensoft.netsrce.hrsielc.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds that can be vaporized without decomposition. For this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as a powerful tool for identification, purity assessment, and quantification. The technique separates components of a mixture based on their differential partitioning between a stationary phase within a capillary column and a mobile gaseous phase.

Research into the analysis of substituted propiophenones and related cathinone (B1664624) derivatives provides a framework for the expected GC behavior of this compound. The selection of GC parameters is critical for achieving adequate separation from potential impurities, isomers, or other components in a sample matrix. Key parameters include the type of capillary column (stationary phase), the oven temperature program, carrier gas flow rate, and injector settings.

Detailed studies on related compounds demonstrate that a non-polar or semi-polar stationary phase is typically employed. For instance, a DB-1 MS column or its equivalent is often used for the analysis of propiophenone (B1677668) derivatives. swgdrug.org The oven temperature program, which involves a gradual increase in temperature, is optimized to ensure the separation of compounds with close boiling points while maintaining sharp peak shapes. swgdrug.orgnih.gov

Detailed Research Findings

The chromatographic behavior of substituted propiophenones is heavily influenced by their molecular structure. Research has shown that chromatographic retention time increases with the hydrocarbon content of the alkyl side-chain. nih.gov Furthermore, the substitution pattern on the aromatic ring plays a significant role; for example, compounds with a 3,4-substitution pattern tend to have higher retention times than their corresponding 2,3-isomers. nih.gov This highlights the capability of GC to differentiate between regioisomers.

For complex analyses involving multiple spectrally similar cathinones, method development focuses on maximizing retention time differences to ensure definitive identification. nih.gov This is achieved by systematically investigating different column stationary phases and optimizing the column flow rate and oven temperature program. nih.gov In GC-MS analysis, the electron impact (EI) mass spectra of propiophenone derivatives are characterized by specific fragmentation patterns, often showing a major peak corresponding to the iminium cation formed by the loss of the substituted benzoyl radical. nih.gov In some cases, analytical observations may reveal the presence of by-products or degradation products, such as an enamine, which can also be identified by its unique retention time and mass spectrum. swgdrug.org

The following tables outline typical instrumental parameters and an example of retention data for a closely related compound, which are representative of the conditions used for the analysis of this compound.

Table 1: Typical GC-MS Instrumental Parameters for Analysis of Propiophenone Derivatives

| Parameter | Setting | Source |

|---|---|---|

| Column Type | DB-1 MS (or equivalent), 30m x 0.25mm x 0.25µm | swgdrug.org |

| Carrier Gas | Helium | swgdrug.org |

| Flow Rate | 1 mL/min | swgdrug.org |

| Injector Temperature | 280 °C | swgdrug.orgpolicija.si |

| Injection Mode | Split (e.g., 20:1 ratio) | swgdrug.org |

| Oven Program | Initial: 100°C, hold for 1.0 min | swgdrug.org |

| Ramp: 12°C/min to 300°C | ||

| Final Hold: 9.0 min | ||

| MS Transfer Line Temp. | 280 °C | swgdrug.org |

| MS Ion Source Temp. | 230 °C | swgdrug.org |

| Mass Scan Range | 30-550 amu | swgdrug.org |

Table 2: Example GC Retention Data for a Related Propiophenone Derivative

| Compound Name | Retention Time (minutes) | Source |

|---|---|---|

| 4-methyl-α-pyrrolidinopropiophenone (4-MαPPP) | 9.976 | swgdrug.org |

Computational Chemistry and Theoretical Studies on 4 Fluoro 3 Methylpropiophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 4'-Fluoro-3'-methylpropiophenone would involve modeling the electron density to derive its energy, geometry, and other properties. Functionals like B3LYP are often paired with basis sets such as 6-311++G(d,p) to provide reliable results for organic molecules. researchgate.net

The electronic properties of this compound are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. worldscientific.com A smaller gap suggests higher reactivity and lower stability. researchgate.net

For this compound, the HOMO is expected to be localized mainly on the electron-rich aromatic ring, specifically influenced by the activating methyl group. The LUMO is anticipated to be centered on the carbonyl group and the propiophenone (B1677668) backbone, which serve as the primary electron-accepting region. The electron-withdrawing fluorine atom would stabilize the orbitals on the phenyl ring, potentially lowering both HOMO and LUMO energy levels.

In a theoretical study on the related compound 2-hydroxy 2-methyl propiophenone, the HOMO-LUMO energy gap was calculated to be a significant factor in determining chemical activity and stability. worldscientific.com Similarly, analysis of 4-Fluoro-3-methyl benzophenone (B1666685) provides insights into how substituents affect electronic properties. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data from Analogous Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-hydroxy 2-methyl propiophenone | MP2/6-311++G | -8.84 | -0.15 | 8.69 |

| 4-Fluoro-3-methyl benzophenone | DFT/B3LYP/6-311++G(d,p) | -6.9 | -1.8 | 5.1 |

This table presents calculated data for analogous compounds to illustrate the typical values obtained from DFT calculations. The exact values for this compound would require specific computation.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states (TS). nih.gov For this compound, a common reaction would be nucleophilic addition to the carbonyl carbon.

A DFT investigation into the addition of a lithium enolate to propiophenone demonstrated that such reactions proceed through well-defined transition states. nih.gov The study compared multiple pathways to predict the stereochemical outcome (syn vs. anti products). A similar approach for this compound could model its reaction with various nucleophiles (e.g., Grignard reagents, hydrides). The calculations would identify the lowest energy pathway by locating the transition state structure and calculating its activation energy (ΔG‡). This analysis reveals the kinetic feasibility of a reaction and explains the observed regioselectivity and stereoselectivity. researchgate.net

This compound has rotational freedom around the single bonds connecting the phenyl ring to the carbonyl group and the carbonyl group to the ethyl chain. Conformational analysis using DFT aims to identify the most stable three-dimensional arrangement (conformer) of the molecule by calculating the relative energies of different rotational isomers.

The stability of conformers is determined by a balance of steric hindrance and electronic effects. For this compound, the planar conformation, where the phenyl ring and the carbonyl group are coplanar, is likely destabilized by steric clash between the carbonyl oxygen and the ortho-hydrogens of the ring. Therefore, the phenyl ring is expected to be twisted out of the plane of the C=O bond. Similarly, rotation around the bond between the carbonyl carbon and the ethyl group will have multiple energy minima.

Studies on fluorinated molecules have shown that fluorine substitution significantly influences conformational preferences through stereoelectronic effects, such as the gauche effect. raineslab.comnih.gov DFT calculations would precisely determine the dihedral angles of the lowest energy conformer of this compound and the energy barriers for rotation between different conformers.

Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These indices provide a framework for understanding its behavior in chemical reactions based on the principles of conceptual DFT. nih.govwikipedia.org

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. wikipedia.org

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive. wikipedia.org

Electrophilicity Index (ω): Measures the energy stabilization upon accepting electrons, calculated as μ²/2η, where μ is the chemical potential (-χ). wikipedia.org A high electrophilicity index indicates a good electrophile. nih.gov

These descriptors for this compound can be benchmarked against those of other ketones to compare relative reactivity. nih.gov

Table 2: Representative Quantum Chemical Descriptors for an Analogous Ketone

| Descriptor | Formula | Illustrative Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.90 |

| Electron Affinity (A) | -ELUMO | 1.80 |

| Electronegativity (χ) | (I + A) / 2 | 4.35 |

| Chemical Hardness (η) | (I - A) / 2 | 2.55 |

| Chemical Softness (S) | 1 / η | 0.39 |

| Electrophilicity Index (ω) | χ² / 2η | 3.71 |

This table uses the values from the analogous 4-Fluoro-3-methyl benzophenone to illustrate the concept. The values are for illustrative purposes and would need to be calculated specifically for this compound.

Topological Analyses of Electron Density (e.g., QTAIM, NCI Index)

Topological analyses of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide detailed information about chemical bonding. QTAIM analyzes the topology of the electron density (ρ) to partition a molecule into atomic basins and characterize the nature of chemical bonds at bond critical points (BCPs). For this compound, QTAIM could be used to:

Quantify the covalent versus ionic character of the C-F bond.

Analyze the properties of the C=O double bond.

Identify potential intramolecular hydrogen bonds or other weak interactions.

The Non-Covalent Interactions (NCI) index is another powerful tool used to visualize and characterize weak interactions, such as van der Waals forces, steric repulsion, and hydrogen bonds. An NCI analysis of this compound would generate 3D maps showing regions of weak interactions, which are crucial for understanding its conformational stability and how it might interact with other molecules or a biological receptor. nih.gov